1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride
Overview
Description
1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride is a synthetic organic compound with the molecular formula C31H51ClN2O4 This compound is known for its unique structure, which includes a benzodiazole core substituted with decyloxy and oxoethyl groups
Preparation Methods
The synthesis of 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Substitution with Decyloxy Groups: The benzodiazole core is then reacted with decyloxy groups under specific conditions to introduce the decyloxy substituents.
Introduction of Oxoethyl Groups:
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride can be compared with other benzodiazole derivatives, such as:
1,3-bis[2-(hexyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride: Similar structure but with hexyloxy groups instead of decyloxy groups.
1,3-bis[2-(octyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride: Similar structure but with octyloxy groups instead of decyloxy groups.
Properties
IUPAC Name |
decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N2O4.ClH/c1-3-5-7-9-11-13-15-19-23-36-30(34)25-32-27-33(29-22-18-17-21-28(29)32)26-31(35)37-24-20-16-14-12-10-8-6-4-2;/h17-18,21-22,27H,3-16,19-20,23-26H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJXTYNFCIRHLV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN1C=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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